molecular formula C₁₇H₂₇ClN₂O₂ B1155809 3-Hydroxymethyl Ropinirole

3-Hydroxymethyl Ropinirole

Cat. No.: B1155809
M. Wt: 326.86
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxymethyl Ropinirole is a structural analog of ropinirole, a non-ergoline dopamine D2/D3 receptor agonist. Ropinirole is clinically used for Parkinson’s disease (PD) and restless legs syndrome (RLS) due to its ability to activate dopaminergic pathways, mitigating motor symptoms and improving neuronal survival in preclinical models of amyotrophic lateral sclerosis (ALS) .

Properties

Molecular Formula

C₁₇H₂₇ClN₂O₂

Molecular Weight

326.86

Origin of Product

United States

Comparison with Similar Compounds

Ropinirole Hydrochloride

  • Chemical Structure : Ropinirole hydrochloride (C₁₆H₂₄N₂O·HCl) has a zwitterionic structure with pKa values of 6.64 and 10.28, enabling solubility in both aqueous and lipid environments .
  • Pharmacokinetics : Oral bioavailability is ~50%, with a log P of 3.16, favoring transdermal delivery . Drug-drug interactions, such as with ciprofloxacin, increase ropinirole’s AUC₀–₆ by 84% (from 30.2 to 57 ng·h/mL) and Cmax by 60% (7.86 to 12.67 ng/mL) due to CYP1A2 inhibition .
  • Receptor Selectivity : Ropinirole exhibits moderate selectivity for D3 over D2 receptors (EC₅₀ for D3: 0.25–1.03 nM; D2/D3 EC₅₀ ratio: ~105–202) .

3-Oxo Ropinirole Hydrochloride (CAS 221264-21-7)

  • Receptor Activity : While direct data are lacking, structural analogs like (−)-28b demonstrate enhanced D3 potency (EC₅₀: 0.25 nM) and selectivity (D2/D3 ratio: 202) compared to ropinirole .

3-Hydroxyimino Ropinirole (CAS 2734474-99-6)

  • Chemical Properties : Molecular weight 289.37 (C₁₆H₂₃N₃O₂), with an oxime group replacing the hydroxymethyl moiety. This modification may enhance metabolic stability or alter receptor binding kinetics .

Comparison with Functional Analogs

Non-Ergoline Dopamine Agonists

  • Pramipexole :

    • Potency : Higher D3 affinity (EC₅₀: ~0.2 nM) than ropinirole .
    • Safety : Lower risk of valvulopathy compared to ergoline agonists (e.g., cabergoline) but higher incidence of impulse control disorders .
  • Rotigotine :

    • Delivery : Transdermal administration avoids first-pass metabolism, achieving steady plasma levels.
    • Efficacy : Comparable to ropinirole in reducing RLS symptoms (IRLS score reduction: ~25%) .

Ergoline Derivatives (e.g., Cabergoline)

  • Receptor Profile : Broader activity at 5-HT2B receptors (pEC₅₀: 6.40 vs. ropinirole’s 5.59), increasing valvulopathy risk .

Pharmacodynamic and Pharmacokinetic Data

Table 1. Comparative Profiles of Ropinirole and Analogs

Compound Receptor Selectivity (D3/D2) EC₅₀ (D3, nM) Bioavailability Key Adverse Effects
Ropinirole HCl 105–202 0.25–1.03 50% Nausea, somnolence, edema
3-Oxo Ropinirole HCl >200 0.25 N/A Not reported
Pramipexole >500 0.2 >90% Impulse control disorders
Cabergoline 10 0.1 60% Valvulopathy, fibrosis

Research Findings and Clinical Implications

  • ALS Applications : Ropinirole reduces TDP-43 aggregation in iPSC-derived motor neurons, improving survival (preclinical data) .
  • Formulation Advances : Transdermal ropinirole films optimize release kinetics, enhancing compliance in PD patients .
  • Generic vs. Branded : Generic ropinirole shows comparable efficacy (UPDRS-3 scores) but higher gastrointestinal adverse events (NMSS: 22% vs. 15%) .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 3-Hydroxymethyl Ropinirole in pharmaceutical formulations?

  • Methodology : Use reverse-phase HPLC with a C18 column (4.6-mm × 7.5-cm; 3.5-µm packing L1) and a mobile phase of acetonitrile-water. Set the flow rate to 1.5 mL/min, column temperature to 35°C, and detection wavelength to 215 nm. System suitability criteria include a tailing factor ≤1.5 and relative standard deviation (RSD) ≤2.0% for reproducibility .
  • Validation : Ensure compliance with USP standards for impurities (e.g., 3-oxo ropinirole) using reference materials like USP Ropinirole Hydrochloride RS. Retention times for ropinirole and 3-oxo ropinirole are 1.0 and 1.21, respectively .

Q. How can researchers ensure the stability of 3-Hydroxymethyl Ropinirole during synthesis and storage?

  • Synthesis : Monitor process-related impurities (e.g., Propylidine Ropinirole Hydrochloride) using infrared spectroscopy and chromatographic methods. Control reaction conditions to minimize oxidative byproducts like 3-oxo derivatives .
  • Storage : Store in airtight containers at controlled room temperature (20–25°C) to prevent hydrolysis or oxidation. Conduct forced degradation studies under acidic, basic, and thermal stress to identify stability thresholds .

Q. What statistical approaches are suitable for comparing 3-Hydroxymethyl Ropinirole levels across biological matrices (e.g., serum vs. saliva)?

  • Analysis : Use ANOVA for mean comparisons and Pearson correlation to assess linear relationships between matrices. Ensure data normalization (e.g., IgG4 levels in autism studies) and validate assay precision with RSD <15% .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for 3-Hydroxymethyl Ropinirole in Parkinson’s disease models be resolved?

  • Experimental Design :

Use double-blinded, placebo-controlled trials with standardized dosing (e.g., 24-hour extended-release formulations) .

Employ LC-MS/MS for high-sensitivity quantification in plasma and cerebrospinal fluid to address matrix effects .

Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses and mitigate biases in data interpretation .

Q. What methodologies optimize dissolution testing for 3-Hydroxymethyl Ropinirole extended-release tablets?

  • Protocol : Follow FDA dissolution guidelines using sinkers to stabilize tablet position in vessels. Compare dissolution profiles with/without sinkers at pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid). Calculate similarity factors (f2 >50) to confirm bioequivalence .
  • Data Interpretation : Use Weibull or Higuchi models to analyze release kinetics and identify formulation inconsistencies (e.g., polymer coating defects) .

Q. How do researchers address discrepancies in dopamine receptor binding affinity studies for 3-Hydroxymethyl Ropinirole?

  • Troubleshooting :

Validate receptor-binding assays with radiolabeled ligands (e.g., [³H]-Ropinirole) and include positive controls (e.g., pramipexole).

Control for batch-to-batch variability in compound purity using USP reference standards .

Apply Bland-Altman plots to assess inter-lab variability in IC50 values .

Q. What experimental frameworks are recommended for assessing the neuroprotective effects of 3-Hydroxymethyl Ropinirole in ALS models?

  • Preclinical Design :

Use induced pluripotent stem cell (iPSC)-derived motor neurons from ALS patients to screen dose-response relationships .

Measure biomarkers like TDP-43 aggregation and mitochondrial function via immunofluorescence and Seahorse assays.

Align endpoints with the PICO framework: Population (ALS patients), Intervention (3-Hydroxymethyl Ropinirole), Comparison (placebo), Outcome (disease progression rate) .

Methodological Guidance

Q. How to design ethical and reproducible clinical trials for 3-Hydroxymethyl Ropinirole?

  • Protocol Development :

Define inclusion/exclusion criteria (e.g., Hoehn & Yahr stages for Parkinson’s disease) and randomize participants using block stratification .

Document search strings and databases (e.g., PubMed, ClinicalTrials.gov ) in supplemental materials for transparency .

Adhere to IRB guidelines for informed consent and adverse event reporting .

Q. What are best practices for synthesizing 3-Hydroxymethyl Ropinirole with minimal impurities?

  • Process Optimization :

Use Pd/C catalysts under hydrogenation conditions to reduce ketone intermediates to hydroxyl derivatives.

Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate:hexane 1:1) and isolate via column chromatography .

Characterize final products using NMR (¹H, 13C) and HRMS, ensuring ≤0.1% residual solvents (ICH Q3C guidelines) .

Data Presentation Standards

  • Tables/Figures : Include retention times, dissolution profiles, and receptor-binding constants in supplementary files. Annotate chromatograms with peak purity indices (>99%) .
  • Abstracts : Structure with Background, Methods, Results, Conclusion (≤300 words). Use keywords: "3-Hydroxymethyl Ropinirole," "dopamine agonists," "pharmacokinetics," "neuroprotection" .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.